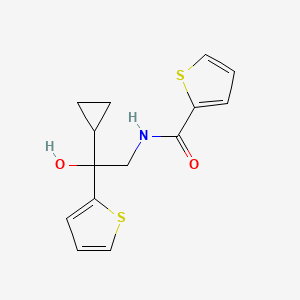

![molecular formula C12H10N2S2 B2687341 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide CAS No. 478246-69-4](/img/structure/B2687341.png)

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide (MTPHS) is a heterocyclic compound with a wide range of applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in a variety of studies. It has been used to study the structure and function of enzymes, proteins, and other cellular components. MTPHS has also been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, MTPHS has been used in laboratory experiments to study the structure and properties of biological molecules.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Research on derivatives similar to 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide focuses on synthesizing novel compounds with potential biochemical and pharmacological applications. For instance, Connolly and Newman (1989) discuss the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides, indicating the chemical's relevance in genetic research and potential therapeutic applications (Connolly & Newman, 1989). Similarly, Alshammari et al. (2013) present the efficient synthesis of a new class of N-nucleosides of 4H-Thiochromeno(2,3-d)pyrimidine-10-Sulfone as potential anticancer and antibacterial agents, demonstrating the compound's potential in drug discovery and antimicrobial research (Alshammari, El-Gazzar, & Hafez, 2013).

Antibacterial and Anticancer Applications

The research by Alshammari et al. highlights the exploration of thiochromeno and pyrimidine derivatives as potential antibacterial and anticancer agents, providing a foundation for the therapeutic application of compounds like this compound. This study showcases the broad-spectrum antitumor activity of synthesized compounds against various tumor subpanels, underscoring the chemical's importance in developing new treatments for cancer (Alshammari, El-Gazzar, & Hafez, 2013).

Chemical Synthesis Techniques

The literature also covers advancements in chemical synthesis techniques that could be applicable to producing this compound and its derivatives. For example, Jahanshahi et al. (2018) discuss a chemoselective synthesis method for pyrrole-substituted pyrido[2,3-d]pyrimidines, indicating the ongoing innovation in synthesizing complex molecules for pharmaceutical applications (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).

Propiedades

IUPAC Name |

9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSNAQZRAYFRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=C2NC(=S)N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322067 |

Source

|

| Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478246-69-4 |

Source

|

| Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)

![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)

![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)

![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)

![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687269.png)

![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)

![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)

![2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2687281.png)